REACTION_CXSMILES
|
[C:1]([N:3]=[C:4](SC)[NH:5][CH2:6][CH2:7][S:8][CH2:9][C:10]1[O:11][C:12]([CH2:15][N:16]([CH3:18])[CH3:17])=[CH:13][CH:14]=1)#[N:2].[CH3:21][NH2:22]>>[C:1]([NH:3][C:4]([NH:5][CH2:6][CH2:7][S:8][CH2:9][C:10]1[O:11][C:12]([CH2:15][N:16]([CH3:18])[CH3:17])=[CH:13][CH:14]=1)=[N:22][CH3:21])#[N:2]
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Name
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N'-cyano-N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]carbamimidothioic acid, methyl ester
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Quantity
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1.06 g
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Type
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reactant
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Smiles
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C(#N)N=C(NCCSCC=1OC(=CC1)CN(C)C)SC
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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CN
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution was evaporated to dryness
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Type
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CUSTOM
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Details
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the oily residue crystallised from ethyl acetate-light petroleum (b.p. 80°-100°)
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Name
|
|
Type
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product
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Smiles
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C(#N)NC(=NC)NCCSCC=1OC(=CC1)CN(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |